7-Phenylheptan-1-ol
Description
Historical Overview of Research on Phenyl-Substituted Alcohols
The study of phenyl-substituted alcohols as a class dates back to early investigations in organic chemistry. These compounds, characterized by a hydroxyl group attached to an alkyl chain which is itself substituted with a phenyl ring, have been pivotal in understanding reaction mechanisms and synthesis strategies. Early research focused on their synthesis and oxidation. For instance, studies in the 1970s explored the oxidation and fragmentation of phenyl-substituted alcohols using potent oxidizing agents like peroxydisulfate (B1198043) and Fenton's reagent to elucidate reaction pathways. acs.org
The reactivity of carbocations derived from these alcohols has also been a significant area of research. Work in the 1980s on substituted 1-phenylethyl carbocations, for example, investigated their reactions with alcohols and other nucleophiles, contributing to the fundamental understanding of solvolysis and reaction kinetics. acs.org Furthermore, the bacteriostatic properties of phenylalkane alcohols were examined, revealing that their antimicrobial action is related to their interaction with the bacterial cell envelope, with effectiveness dependent on the length of the alkane chain. nih.gov This foundational research established the chemical versatility and potential biological relevance of phenyl-substituted alcohols, paving the way for the investigation of specific homologues like 7-phenylheptan-1-ol.
Significance of this compound in Contemporary Chemical Science
In modern chemical research, this compound is primarily valued as a versatile building block and reagent in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its long aliphatic chain coupled with the terminal phenyl group allows for the introduction of specific steric and hydrophobic properties into target structures.
A notable application is in the synthesis of peptide analogues. Research has shown that this compound can be used in the Mitsunobu reaction to alkylate histidine residues within a peptide sequence. nih.gov This modification is used to create potent ligands for protein-protein interactions. In one study, this compound was used to introduce a 7-phenylheptyl group onto a histidine residue in a peptide, a key step in synthesizing specific inhibitors. nih.gov
Furthermore, this compound serves as a precursor for various heterocyclic compounds with biological activity. It is a known starting material for the synthesis of α-ketoheterocycles that act as inhibitors for enzymes such as sn-1-diacylglycerol lipase (B570770) α (DAGLα), which are targets for treating neuroinflammation and metabolic disorders. universiteitleiden.nl For example, 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol was synthesized from a nitrile derivative which, in turn, can be prepared from precursors related to this compound. universiteitleiden.nl The distal phenyl group on the heptanoyl chain is noted to enhance hydrophobic interactions within the enzyme's binding site. vulcanchem.com
| Application Area | Reaction Type | Role of this compound | Significance | Source Index |
|---|---|---|---|---|
| Peptide Synthesis | Mitsunobu Coupling | Alkylating Agent | Used to alkylate histidine residues for creating high-affinity peptide ligands. | nih.gov |
| Medicinal Chemistry | Precursor for Heterocycle Synthesis | Starting Material/Intermediate | Used in the synthesis of DAGLα inhibitors for potential therapeutic applications. | universiteitleiden.nl |
Current Research Trends and Future Directions for this compound
Current research involving long-chain phenyl-substituted alcohols like this compound is increasingly focused on catalysis and the development of sustainable synthetic methodologies. The hydrogenation of alkynes to alkenes is a critical reaction in fine chemical manufacturing, and controlling the selectivity of this process is a major research goal. beilstein-journals.org Phenyl-substituted alcohols and their derivatives are often the target molecules in these catalytic studies. While direct hydrogenation studies to produce this compound from an unsaturated precursor are not prominent, the broader field of catalytic hydrogenation of phenyl-substituted substrates is highly active. beilstein-journals.orgrsc.org
Future research is likely to expand on the use of this compound as a molecular probe and building block. Its defined structure makes it suitable for studies on partition coefficients and interactions within complex systems like micelles. mdpi.com The insights gained from such studies can inform the design of drug delivery systems and new materials.
Moreover, the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as benign alkylating agents, represents a growing area of green chemistry. cardiff.ac.uk This process involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with a nucleophile, followed by reduction of the intermediate back to an alkylated product. As a primary alcohol, this compound is a potential candidate for such atom-economic alkylation reactions, offering a pathway to new derivatives without the need for harsh alkylating agents. This approach could be used to synthesize a wider range of bioactive molecules and functional materials, positioning this compound as a valuable component in the toolkit of synthetic chemists.
Structure
3D Structure
Properties
IUPAC Name |
7-phenylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,1-3,5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUSYTXSNVRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185882 | |
| Record name | Benzeneheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3208-25-1 | |
| Record name | Benzeneheptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Phenylheptan 1 Ol and Its Derivatives
Hydrogenation of 7-Phenylheptanal (B8642041)
The direct hydrogenation of 7-phenylheptanal offers a straightforward route to 7-phenylheptan-1-ol. This reaction involves the addition of hydrogen (H₂) across the carbonyl double bond of the aldehyde, converting it to a primary alcohol. chemistrytalk.org
The general reaction is as follows:
C₆H₅(CH₂)₆CHO + H₂ → C₆H₅(CH₂)₆CH₂OH
This process is typically carried out in the presence of a metal catalyst. libretexts.org Common catalysts include palladium, platinum, and nickel. chemistrytalk.org The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity. For instance, ruthenium-based catalysts have been shown to be highly efficient for the hydrogenation of various aldehydes under neutral, solvent-free conditions. thieme-connect.de
Table 1: Catalysts for Aldehyde Hydrogenation
| Catalyst System | Substrate Example | Product | Key Features |
|---|---|---|---|
| Ruthenium(II) with ligands | Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | High turnover number (up to 340,000), solvent-free conditions. thieme-connect.de |
| Copper clusters in dendrimers | Cinnamaldehyde | Cinnamyl alcohol | High conversion (99%) and selectivity (86%) in a biphasic medium. thieme-connect.de |
| Amine-capped Pt-Co nanoparticles | Cinnamaldehyde | Cinnamyl alcohol | High selectivity (>95%) for the allylic alcohol. thieme-connect.de |
Hydrogenation of 7-Phenylheptanal
Reduction of Ester Precursors
Another common synthetic route involves the reduction of ester precursors, such as ethyl 7-phenylheptanoate. This method is advantageous when the corresponding ester is more readily available or easier to handle than the aldehyde. The reduction of an ester to a primary alcohol requires a more potent reducing agent or harsher reaction conditions compared to aldehyde reduction.
A notable example is the reduction of 6-benzoylhexanoic acid ethyl ester, which, after reduction of the ketone and subsequent hydrolysis, can lead to precursors for this compound. drugfuture.com
Commonly used methods for ester reduction include:
Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent for esters.
Catalytic Hydrogenation: This can be achieved under high pressure and temperature with catalysts like copper chromite. Ruthenium complexes have also been developed that can reduce esters to alcohols under milder conditions. tcichemicals.com
Table 2: Comparison of Reduction Methods for Esters
| Method | Reagent/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chemical Reduction | LiAlH₄ | Ethereal solvent, room temp. | High efficiency, broad applicability | Requires anhydrous conditions, pyrophoric |
| Catalytic Hydrogenation | Ru-complex catalyst | Various solvents, neat | Tolerates other functional groups | May require specific catalysts |
Chemical Reactivity and Mechanistic Studies of 7 Phenylheptan 1 Ol
Oxidation Reactions
The primary alcohol functionality of 7-Phenylheptan-1-ol is susceptible to oxidation, yielding either 7-phenylheptanal (B8642041) or 7-phenylheptanoic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to 7-Phenylheptanoic Acid
The conversion of this compound to 7-phenylheptanoic acid is a standard oxidation of a primary alcohol to a carboxylic acid. core.ac.uk This transformation involves a two-step oxidation process where the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. core.ac.uk To achieve the final carboxylic acid product, strong oxidizing agents are typically employed. smolecule.comias.ac.in
Common laboratory reagents for this transformation include:
Potassium Permanganate (KMnO₄): This strong oxidizing agent, used in acidic, alkaline, or neutral media, can effectively oxidize primary alcohols to carboxylic acids. nih.gov
Chromic Acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) and sulfuric acid (the Jones reagent), chromic acid is a powerful oxidant for converting primary alcohols to carboxylic acids. smolecule.comias.ac.in
Pyridinium (B92312) Chlorochromate (PCC) with a Co-oxidant: While PCC alone typically stops at the aldehyde stage, its use in conjunction with a co-oxidant like periodic acid (H₅IO₆) can facilitate the oxidation through to the carboxylic acid.
TEMPO-catalyzed Systems: Systems using catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaOCl) in the presence of sodium chlorite (B76162) (NaClO₂) can also achieve this transformation under milder conditions. ias.ac.in
This reaction is fundamental in synthetic routes where 7-phenylheptanoic acid is required as an intermediate for further functionalization, such as in the synthesis of various amide derivatives. nih.gov
Oxidation of Alcohol Functionalities in Related Compounds
The oxidation of alcohol groups is a well-studied transformation, and insights can be drawn from structurally related molecules. For instance, fatty alcohol oxidases can catalyze the oxidation of long-chain 1-alkanols (C4 to C22) and phenylalkanols, though often at lower rates compared to their preferred substrates. researchgate.net In a different context, the synthesis of the aldehyde 7-phenyl-6-oxaheptan-1-al from its corresponding alcohol, 7-phenyl-6-oxaheptan-1-ol, is achieved using pyridinium chlorochromate (PCC) in methylene (B1212753) chloride. prepchem.com This demonstrates the selective oxidation of a primary alcohol to an aldehyde, a reaction that can be pushed further to the carboxylic acid with stronger oxidants or modified conditions.
Furthermore, electrochemical methods offer a modern approach to alcohol oxidation. Benzylic and allylic alcohols can be efficiently converted to their corresponding aldehydes or ketones using electrochemical oxidation, sometimes achieving nearly quantitative yields without over-oxidation. ebi.ac.uk While aliphatic alcohols are sometimes less reactive under these specific conditions, the principles demonstrate the wide array of methods available for oxidizing alcohol functionalities in diverse molecular architectures. ebi.ac.uk
Reduction Reactions
Reduction reactions of this compound primarily target the aromatic phenyl ring, as the primary alcohol group is generally resistant to catalytic hydrogenation under typical conditions.
Reduction with Raney Nickel
Raney nickel is a versatile catalyst widely used for hydrogenation reactions. vineethchemicals.compreciouscatalyst.com While it can reduce various functional groups, its application to phenylalkanols like this compound typically results in the hydrogenation of the aromatic ring rather than the reduction of the alcohol functional group. The reaction converts the phenyl group to a cyclohexyl group, yielding 7-cyclohexylheptan-1-ol.
The process involves heterogeneous catalytic hydrogenation, where hydrogen gas is activated on the surface of the high-surface-area Raney nickel catalyst. researchgate.net C₆H₅(CH₂)₇OH + 3H₂ --(Raney Ni)--> C₆H₁₁(CH₂)₇OH
This type of aromatic ring reduction can also be performed using a Raney Ni-Al alloy in a dilute aqueous alkaline solution, which generates hydrogen in situ. researchgate.net This method has been shown to be effective for the reduction of various aromatic compounds, including phenols and biphenyls, under relatively mild conditions. researchgate.net Such reductions are valuable for creating saturated carbocyclic structures from readily available aromatic precursors. rsc.org
Condensation and Amidation Reactions
While this compound itself does not directly undergo condensation or amidation, its derivatives, primarily the oxidation products 7-phenylheptanal and 7-phenylheptanoic acid, are key substrates for these reactions.
Condensation with Acetone (B3395972)
The condensation of this compound with acetone requires a two-step synthetic sequence. First, the alcohol must be oxidized to the corresponding aldehyde, 7-phenylheptanal. This can be accomplished using a mild oxidizing agent like pyridinium chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid. A procedure for synthesizing 7-phenylheptanal has been reported, demonstrating its accessibility.
Once 7-phenylheptanal is formed, it can undergo a base-catalyzed aldol (B89426) condensation with acetone. magritek.commasterorganicchemistry.com In this reaction, a base abstracts an acidic α-proton from acetone to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of 7-phenylheptanal. The initial product is a β-hydroxy ketone, which can subsequently dehydrate, often upon heating, to yield an α,β-unsaturated ketone. masterorganicchemistry.com
Step 1: Oxidation C₆H₅(CH₂)₇OH + [O] → C₆H₅(CH₂)₆CHO
Step 2: Aldol Condensation C₆H₅(CH₂)₆CHO + CH₃C(O)CH₃ --(Base)--> C₆H₅(CH₂)₆CH(OH)CH₂C(O)CH₃
Step 3: Dehydration (Condensation) C₆H₅(CH₂)₆CH(OH)CH₂C(O)CH₃ --(Heat, Base)--> C₆H₅(CH₂)₆CH=CHC(O)CH₃ + H₂O
The intramolecular version of this reaction is known for related molecules; for example, 7-oxo-7-phenylheptanal undergoes a cyclic aldol reaction in the presence of a base. chegg.com
Amidation Reactions
Amidation reactions involve the formation of an amide bond, typically by reacting a carboxylic acid or its derivative with an amine. Therefore, 7-phenylheptanoic acid, the oxidation product of this compound, is the relevant precursor for this class of reactions.
7-Phenylheptanoic acid can be coupled with various amino acids and other amines to synthesize a range of amide compounds. nih.gov These reactions are often facilitated by coupling agents such as carbodiimides (e.g., WSCI - water-soluble carbodiimide) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For example, it has been coupled with γ-norleucine derivatives to create potent and selective inhibitors for human phospholipase A2 enzymes, highlighting its utility in medicinal chemistry. nih.gov
The general scheme for amidation is: C₆H₅(CH₂)₆COOH + R-NH₂ --(Coupling Agent)--> C₆H₅(CH₂)₆C(O)NH-R + H₂O
This reaction is a cornerstone of peptide synthesis and the creation of complex bioactive molecules.
Amidation with Methylamine (B109427)
The conversion of this compound to its corresponding amide with methylamine, N-methyl-7-phenylheptanamide, is a multi-step process. Alcohols are not directly converted to amides in a single step. The synthesis first requires the oxidation of the primary alcohol, this compound, to the corresponding carboxylic acid, 7-phenylheptanoic acid.
Once the carboxylic acid is formed, it can be activated to facilitate amidation. Common methods for activation include conversion to an acyl chloride or an ester. The activated carboxylic acid derivative can then react with methylamine in a nucleophilic acyl substitution reaction to form the final amide product. This type of transformation is a foundational step in the synthesis of more complex molecules. For instance, in the multi-step synthesis of synthon B for Baulamycin, an amidation reaction is employed to create (R)-2-amino-N-methyl-3-phenylpropanamide from a methyl ester precursor. ub.edu
Wittig Reactions and Alkene Reductions
Application of Wittig Reaction in Related Syntheses
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. researchgate.net This reaction involves the interaction of a carbonyl compound with a phosphorus ylide (a triphenylphosphorane). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. researchgate.net
While direct synthesis of this compound does not involve a Wittig reaction, this method is crucial in the synthesis of related unsaturated long-chain alcohols and diarylheptanoids. caltech.edunih.gov For example, in the stereoselective synthesis of yashabushidiols, which are diarylheptanoids, a Wittig reaction is a key step to construct the carbon backbone before subsequent transformations yield the final natural product. nih.gov Similarly, the reaction can be used to synthesize di- and tri-substituted olefin analogues of related compounds, demonstrating its versatility in creating specific alkene geometries. caltech.edu
Table 1: Key Components of the Wittig Reaction
| Reactant | Role | Product Component |
|---|---|---|
| Aldehyde/Ketone | Carbonyl source | Forms one part of the C=C double bond |
| Phosphorus Ylide | Nucleophilic carbene equivalent | Forms the other part of the C=C double bond |
Reduction of Alkenes with Raney Nickel
The saturation of carbon-carbon double bonds in alkenes to form alkanes is commonly achieved through catalytic hydrogenation. Raney nickel is a frequently used catalyst for this purpose due to its high activity at room temperature. byjus.com It is a finely divided, porous form of nickel, typically prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution. byjus.comlibretexts.orglibretexts.org
The hydrogenation process is a heterogeneous reaction where the alkene and hydrogen gas are adsorbed onto the surface of the solid Raney nickel catalyst. libretexts.orglibretexts.org This adsorption lowers the activation energy of the reaction. libretexts.org The mechanism involves the transfer of two hydrogen atoms from the metal surface to the carbons of the double bond, resulting in a saturated hydrocarbon that then desorbs from the catalyst. libretexts.org This method is effective for converting unsaturated precursors, such as those that might be synthesized via a Wittig reaction, into saturated structures like this compound. It is noted that the age and storage conditions of the Raney nickel catalyst can influence the stereochemical outcome of the reduction. thieme-connect.de
Nucleophilic Acyl Substitution and Hydride Transfer Mechanisms
Cannizzaro-Type Reactions in Related Aldehydes
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde—an aldehyde that lacks α-hydrogens—to produce a primary alcohol and a carboxylic acid. byjus.comchemistrysteps.comyoutube.com Classic substrates for this reaction include formaldehyde (B43269) and aromatic aldehydes like benzaldehyde (B42025). scribd.com
The aldehyde corresponding to this compound is 7-phenylheptanal. This aldehyde possesses hydrogens on the carbon alpha to the carbonyl group. Therefore, when treated with a strong base, 7-phenylheptanal would preferentially undergo an aldol condensation reaction rather than the Cannizzaro reaction. chemistrysteps.comscribd.comlibretexts.org
However, in the context of related aldehydes that lack α-hydrogens, the Cannizzaro reaction is a characteristic transformation. For example, treating benzaldehyde with a concentrated hydroxide solution yields benzyl (B1604629) alcohol and benzoic acid (as its carboxylate salt). scribd.comrsc.org There are also reports of certain ketones without α-hydrogens undergoing Cannizzaro-type reactions under specific conditions, where a carbon group is transferred instead of a hydride. stackexchange.com
Mechanistic Aspects of Disproportionation Reactions
The Cannizzaro reaction serves as a prime example of a disproportionation reaction, where a single reactant is simultaneously oxidized and reduced. youtube.combyjus.com In this redox process, one molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to a primary alcohol. byjus.com
The mechanism proceeds through several key steps: pw.live
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of an aldehyde molecule. chemistrysteps.comlibretexts.org This forms a tetrahedral intermediate. byjus.comchemistrysteps.com
Hydride Transfer: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling a hydride ion (H⁻). chemistrysteps.com This unstable hydride ion then acts as a reducing agent, immediately attacking the carbonyl carbon of a second aldehyde molecule. byjus.compw.live This step is the rate-limiting step of the reaction. pw.live
Proton Exchange: The initial attack results in the formation of a carboxylic acid and an alkoxide ion. A rapid proton exchange between these two species yields the final products: a more stable carboxylate anion and a primary alcohol. byjus.compw.live
Table 2: Products of the Cannizzaro Reaction of Benzaldehyde
| Reactant | Process | Product |
|---|---|---|
| Benzaldehyde (Molecule 1) | Oxidation | Benzoic acid (as benzoate (B1203000) salt) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-methyl-7-phenylheptanamide |
| 7-phenylheptanoic acid |
| Methylamine |
| (R)-2-amino-N-methyl-3-phenylpropanamide |
| Triphenylphosphine oxide |
| 7-phenylheptanal |
| Formaldehyde |
| Benzaldehyde |
| Benzyl alcohol |
Structural Modification and Derivatization Strategies
The primary alcohol and the phenyl ring of this compound are key sites for structural modifications, allowing for the creation of a broad spectrum of derivatives through various chemical reactions.
The terminal hydroxyl group of this compound is readily susceptible to esterification and etherification, common strategies for modifying the properties of alcohol-containing molecules.
Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester. This process can be catalyzed chemically or enzymatically. medcraveonline.com For instance, secondary metabolite alcohols are often esterified to alter their characteristics. medcraveonline.com While direct esterification examples for this compound are not extensively detailed in the provided literature, the reaction of a similar compound, (1S)-1-phenylhexan-1-ol, with carboxylic acids to yield esters highlights a parallel reactivity. smolecule.com These reactions are significant in various fields for producing valuable chemical intermediates. smolecule.com
Etherification , the formation of an ether linkage, is another key derivatization method. The synthesis of macrocyclic diaryl ether heptanoids, a class of complex natural products, often relies on ether formation as a crucial step. tandfonline.com Methodologies such as the Ullmann condensation are employed to create the diaryl ether bond in the final stages of synthesizing complex molecules like galeon and pterocarine. tandfonline.com
Beyond the terminal alcohol, both the aromatic phenyl ring and the seven-carbon alkyl chain offer opportunities for functionalization, enabling the synthesis of a diverse range of analogs.
Phenyl Ring Functionalization: The aromatic ring can be substituted with various functional groups, which is a common feature in natural diarylheptanoids. researchgate.net Syntheses of these compounds often start with precursors that already bear substituents like hydroxyl or methoxy (B1213986) groups on the phenyl rings. researchgate.netbozok.edu.tr The synthesis of complex heterocyclic systems, such as 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, further illustrates the versatility of reactions involving substituted phenyl precursors. nih.gov
Alkyl Chain Functionalization: The heptane (B126788) chain is not merely a linker but can also be a site for chemical modification. Modern synthetic methods allow for the selective functionalization of C(sp³)–H bonds. For example, photoredox catalysis can achieve β-C(sp³)–H heteroarylation of related ketone structures, demonstrating a pathway to modify the alkyl backbone. rsc.org Furthermore, manganese-catalyzed C-H amination is a general strategy applicable to various C(sp³)–H bonds, including those in aliphatic chains, allowing for the introduction of nitrogen-containing functionalities. google.com
Esterification and Etherification Reactions
Synthesis and Characterization of Substituted Analogs
The this compound framework is a building block for a large class of natural products known as diarylheptanoids. These compounds can be categorized based on their structure, primarily as linear or cyclic.
Diarylheptanoids are characterized by a seven-carbon chain connecting two phenyl rings. nih.gov This structural motif is found in numerous compounds isolated from nature, often with variations in oxygenation patterns and degrees of unsaturation along the heptane chain. For example, several diarylheptanoids have been isolated from the rhizomes of Curcuma comosa, including derivatives with additional hydroxyl and methoxy groups on the phenyl rings and unsaturation in the alkyl chain. nih.gov Similarly, compounds like 7-(4"-hydroxyphenyl)-1-phenyl-4-hepten-3-one and 5-methoxy-7-(4"-hydroxyphenyl)-1-phenyl-3-heptanone have been identified from Alpinia officinarum. researchgate.net The stereoselective synthesis of analogs such as (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol has also been achieved, showcasing the controlled introduction of functionalities. researchgate.net
| Compound Name | Source/Synthesis | Key Structural Features | Reference |
|---|---|---|---|
| (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol | Stereoselective total synthesis | 1,3-diol system on the heptane chain | researchgate.net |
| 7-(4"-hydroxyphenyl)-1-phenyl-4-hepten-3-one | Isolated from Alpinia officinarum | Ketone and alkene functionalities on the chain | researchgate.net |
| 5-methoxy-7-(4"-hydroxyphenyl)-1-phenyl-3-heptanone | Isolated from Alpinia officinarum | Ketone and methoxy groups on the chain | researchgate.net |
| (3S)- and (3R)-1-(4-hydroxyphenyl)-7-phenyl-(4E,6E)-4,6-heptadien-3-ol | Isolated from Curcuma comosa | Conjugated diene and alcohol on the chain | nih.gov |
Diarylheptanoids are broadly classified into linear and cyclic forms. researchgate.net
Linear Diarylheptanoids: These compounds, where the two aryl groups are connected by a flexible seven-carbon chain, are often the biosynthetic precursors to their cyclic counterparts. acs.orgrsc.org Various synthetic methods have been developed for their construction, including Grignard couplings and dithian alkylation. rsc.org The synthesis of nonphenolic linear diarylheptanoids has also been reported, demonstrating the versatility of synthetic approaches. tubitak.gov.tr
Cyclic Diarylheptanoids: In these more complex structures, the two phenyl rings are linked not only by the C7 chain but also directly (biaryl) or through an ether linkage, forming a macrocycle. researchgate.net The synthesis of these strained macrocycles is a significant chemical challenge. uni-regensburg.de Key reactions for their formation include Suzuki-Miyaura coupling for creating the biaryl bond and ring-closing metathesis (RCM) for forming large rings. acs.orgrsc.org For example, a 12-membered cyclic diarylheptanoid has been synthesized using a combination of Suzuki-Miyaura coupling and RCM. acs.org
Diarylheptanoids with Related Structural Skeletons
Incorporation into Complex Molecular Architectures
The this compound motif can be integrated as a fragment into larger, more complex molecules. This incorporation is a key strategy in the development of new chemical entities with specific functions.
One notable example is the synthesis of α-ketoheterocycles designed as inhibitors for the enzyme sn-1-diacylglycerol lipase (B570770) α (DAGLα). universiteitleiden.nl In this context, 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol was synthesized, where the 7-phenylheptanol moiety serves as a lipophilic tail that interacts with the enzyme's substrate-binding channel. universiteitleiden.nlvulcanchem.com The distal phenyl group, in particular, is thought to enhance hydrophobic interactions. vulcanchem.com
Another application involves the synthesis of modified amino acids for peptide chemistry. The closely related 8-phenyloctan-1-ol (B78733) has been used to synthesize N(π)-(8-phenyloctyl)-L-histidine. nih.gov This was achieved by reacting the alcohol with a protected histidine derivative, demonstrating how a phenylalkyl alcohol can be appended to an amino acid, which can then be incorporated into peptides using standard solid-phase synthesis protocols. nih.gov
Integration into Peptides and Amino Acid Analogues
The incorporation of unnatural amino acids into peptides is a key strategy for creating novel therapeutic agents and research tools. Amino acids featuring a 7-phenylheptyl side chain are of interest for their potential to introduce specific lipophilic interactions.
One area of research involves the synthesis of amino acid analogues where the 7-phenylheptyl group acts as a side chain. For instance, 6-[(7-phenylheptyl)amino]-5-nitrosoisocytosine was synthesized and evaluated as an inhibitor of dihydropteroate (B1496061) synthase. nih.gov In this molecule, the 7-phenylheptylamino group is attached to a nitrosoisocytosine core. Structure-activity studies revealed that while the enzyme surface has low tolerance for bulky groups around the isocytosine (B10225) 6-amino function, this can be offset by positive allosteric interactions from a 6-(ω-phenylalkyl)amino substituent. nih.gov The 7-phenylheptyl derivative was found to be a potent inhibitor, as effective as a much smaller methylamino-substituted analogue, highlighting the favorable interactions of the long alkyl-aryl chain. nih.gov
The synthesis of peptides containing these unnatural amino acids typically involves standard peptide synthesis protocols, where the novel amino acid is first prepared and then incorporated into a growing peptide chain. masterorganicchemistry.commdpi.com The 7-phenylheptyl moiety can be introduced through methods like the amidomalonate synthesis, which allows for the creation of α-amino acids with diverse side chains. openstax.org These modified peptides can exhibit altered pharmacological profiles, such as enhanced binding to serum albumin due to the lipophilic nature of the fatty acid-like side chain, potentially prolonging their in-vivo duration of action. nih.gov
Synthesis of Enzyme Inhibitors featuring this compound Moieties
The this compound structural unit is a recurring feature in the design of various enzyme inhibitors, where its lipophilic character is crucial for occupying hydrophobic pockets in enzyme active sites.
Leukotriene A4 Hydrolase (LTA4H) Inhibitors: Leukotriene A4 hydrolase (LTA4H) is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govnih.govmdpi.com Inhibiting LTA4H is a therapeutic strategy for inflammatory diseases. nih.govnih.gov In a study aimed at developing selective LTA4H inhibitors, a series of hydroxamic acid derivatives were synthesized. nih.gov The design of these inhibitors often includes a lipophilic tail to interact with the enzyme's hydrophobic channel. Although specific derivatives of this compound were not the final lead compounds, the structure-activity relationship (SAR) studies in this class of inhibitors frequently explore ω-phenylalkyl groups to optimize binding and efficacy. nih.govnih.gov
Dihydropteroate Synthase Inhibitors: As mentioned previously, the 7-phenylheptyl group has been successfully incorporated into inhibitors of dihydropteroate synthase from Escherichia coli. nih.gov The compound 6-[(7-phenylheptyl)amino]-5-nitrosoisocytosine was shown to be a potent inhibitor, competing with the pteridine (B1203161) substrate for the enzyme. nih.gov The research demonstrated that the steric intolerance of the enzyme's active site could be counteracted by favorable interactions provided by the 7-phenylheptyl substituent. nih.gov
| Compound Name | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 6-[(7-phenylheptyl)amino]-5-nitrosoisocytosine | Dihydropteroate Synthase | 1.4 µM | nih.gov |
| 6-(methylamino)-5-nitrosoisocytosine | Dihydropteroate Synthase | 1.6 µM | nih.gov |
Diacylglycerol Lipase α (DAGLα) Inhibitors: Research into inhibitors for diacylglycerol lipase α (DAGLα), an enzyme that produces the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), has also utilized the phenylalkyl motif. nih.govuniversiteitleiden.nl A study exploring α-ketoheterocycle inhibitors found that acyl chains with a distal phenyl group were among the most potent. universiteitleiden.nl Specifically, the synthesis of 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol was reported as part of a comprehensive analysis of structure-activity relationships for DAGLα inhibitors. nih.govuniversiteitleiden.nl The study concluded that (C6-C9)-acyl chains with a terminal phenyl group were highly effective, indicating that the hydrophobic pocket of the enzyme's active site accommodates this type of substituent well. universiteitleiden.nl
Enzyme Inhibition Studies
The ability of this compound and its derivatives to modulate enzyme activity has been a significant area of research, with a particular focus on their inhibitory effects on sn-1-Diacylglycerol Lipase α (DAGLα).
Inhibition of sn-1-Diacylglycerol Lipase α (DAGLα) by this compound Derivatives
Derivatives of this compound have been identified as inhibitors of sn-1-diacylglycerol lipase α (DAGLα). This enzyme is crucial for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. nih.gov The inhibition of DAGLα is a key area of interest for studying the physiological roles of 2-AG. nih.gov Research has led to the identification of α-ketoheterocycles as potent and highly selective inhibitors of DAGLα. nih.gov
Specifically, a derivative, 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol, has been synthesized and studied for its inhibitory properties. nih.govuniversiteitleiden.nl The investigation into these compounds is part of a broader effort to develop molecular therapies for conditions such as neuroinflammation and obesity. universiteitleiden.nl The inhibitory activity of these compounds is influenced by the length of their acyl chains.
Structure-Activity Relationship (SAR) Analysis of DAGLα Inhibitors
The relationship between the chemical structure of this compound derivatives and their inhibitory activity against DAGLα has been systematically investigated. These structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for effective inhibition.
Key findings from SAR analyses include:
Heterocyclic Scaffold: The type of heterocyclic group attached to the heptanoyl chain significantly impacts inhibitory potency. Oxazolo[4,5-b]pyridine (B1248351) scaffolds have been shown to exhibit superior potency compared to other analogs like benzoxazole.
Acyl Chain Length: The length of the carbon chain is a critical determinant of activity. Studies have shown that increasing the number of methylene groups in the acyl chain can enhance inhibitory activity. For instance, acyl chains with a distal phenyl group, particularly those with 6 to 9 carbons, are among the most potent inhibitors. universiteitleiden.nl While hexanoyl (C6) chains can maximize DAGLα inhibition, heptanoyl (C7) derivatives may show reduced potency due to steric factors. vulcanchem.com
Substituents on the Heterocycle: The presence of electron-withdrawing groups at the meta-position of the oxazole (B20620) ring enhances the electrophilicity of the ketone, which is believed to promote interaction with the enzyme's catalytic serine residue. vulcanchem.com Conversely, bulky substituents on the heterocyclic ring can lead to a loss of activity, suggesting that the binding pocket has size limitations. universiteitleiden.nl
Phenyl Group: The distal phenyl group on the acyl chain contributes to hydrophobic interactions within the substrate-binding channel of DAGLα. vulcanchem.com
A comprehensive screening of a library of α-ketoheterocycles revealed that compounds with (C6-C9)-acyl chains featuring a distal phenyl group were the most potent inhibitors. universiteitleiden.nl
Mechanism of Enzyme-Inhibitor Interaction
The inhibitory action of this compound derivatives on DAGLα is believed to involve a covalent interaction with the enzyme's active site. The α-ketoheterocycle scaffold is key to this mechanism.
The proposed mechanism suggests that the ketone group of the inhibitor is attacked by the catalytic serine residue (Ser472) in the active site of DAGLα. This forms a transient hemiketal intermediate. nih.gov The stability of this intermediate, and thus the inhibitory potency, is influenced by the electronic properties of the heterocyclic ring. Electron-withdrawing substituents on the heterocycle increase the electrophilic character of the ketone, leading to a stronger covalent interaction and higher affinity for the enzyme. nih.gov This mechanism is consistent with findings for other serine hydrolase inhibitors. nih.gov
Antimicrobial and Antibiotic Research
In addition to enzyme inhibition, analogs of this compound, particularly diarylheptanoids, have been investigated for their antimicrobial properties.
Studies on Baulamycin Synthesis and Antibiotic Capacity
Baulamycins A and B represent a novel class of antibiotics with a broad spectrum of activity. nih.govacs.orgnih.gov These natural products were isolated from marine microbial extracts and have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govacs.orgnih.govub.edu
Specifically, Baulamycin A has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis, the causative agent of anthrax. nih.govub.edu The antibiotic activity of baulamycins stems from their ability to inhibit siderophore biosynthesis, which is essential for bacterial iron acquisition and virulence. nih.govacs.orgnih.gov Baulamycins act as reversible, competitive inhibitors of the NIS synthetase enzymes SbnE in S. aureus and AsbA in B. anthracis. nih.govacs.orgnih.gov
Due to its potent antibiotic potential, there is significant interest in the total synthesis of Baulamycin A to enable more extensive biological evaluation. ub.edu However, the complex structure, which includes seven stereocenters, presents a considerable synthetic challenge. ub.edu Recent research has focused on synthesizing analogs of Baulamycin A to conduct SAR studies and identify compounds with improved inhibitory potency against SbnE and enhanced antibacterial activity against MRSA. researchgate.net
Antibacterial Activities of Diarylheptanoids
Diarylheptanoids, a class of compounds that includes analogs of this compound, have demonstrated a range of antibacterial and antifungal activities. researchgate.net Both linear nonphenolic and cyclic diarylheptanoids have been synthesized and evaluated for their antimicrobial effects. nih.govmendeley.comtubitak.gov.tr
Studies have shown that synthetic linear nonphenolic diarylheptanoids exhibit varying degrees of antimicrobial activity against a panel of bacteria and yeast. nih.govtubitak.gov.tr For example, certain synthesized diarylheptanoids were found to be highly effective against Klebsiella oxytoca, Arthrobacter agilis, Bacillus cereus, and Helicobacter pylori. tubitak.gov.tr The presence of a carbonyl group at the C-3 position and a double bond between C-4 and C-5 in the heptane chain appears to contribute to the antimicrobial activity. researchgate.net
Cyclic diarylheptanoids isolated from natural sources, such as the stem bark of Myrica salicifolia, have also shown modest antibacterial activities against Streptococcus pyogenes and Staphylococcus aureus. mendeley.comresearchgate.net
Anti-inflammatory and Antioxidant Activities
Anti-inflammatory Properties of Related Diarylheptanoids
Diarylheptanoids, structural analogs of this compound, have demonstrated significant anti-inflammatory capabilities. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). scirp.orgkoreascience.krvu.lt
Studies on diarylheptanoids isolated from the bark of Alnus japonica showed that these compounds moderately reduced the production of NO and PGE2 in activated macrophage-like cells. koreascience.kr Specifically, certain diarylheptanoids inhibited NO production with IC₅₀ values as low as 16.7 µg/mL and reduced PGE2 levels with IC₅₀ values around 20.7 µg/mL. koreascience.kr The anti-inflammatory effects of these compounds are thought to be linked to the inhibition of prostaglandin synthesis. nih.gov The presence of a keto-enol group in the heptane chain or a caffeoyl group on the aromatic rings appears to be important for this inhibitory activity. koreascience.kr
Further investigations into diarylheptanoids from Alnus hirsuta and Alpinia blepharocalyx also confirmed potent inhibition of NO production in activated murine macrophages. nih.govthieme-connect.com One compound, oregonin, exhibited an IC₅₀ value of 3.8 μM for NO synthesis inhibition, which was attributed to the suppression of inducible nitric oxide synthase (iNOS) mRNA expression. thieme-connect.com Another compound, blepharocalyxin B, was identified as the most potent inhibitor from a series of tested diarylheptanoids, with an IC₅₀ of 36 μM. nih.gov The anti-inflammatory potential of some diarylheptanoids is also linked to the downregulation of NF-κB transcriptional activity. scirp.org
One study isolated a new diarylheptanoid from Pleuranthodium racemigerum that was a fairly potent inhibitor of PGE2 production in murine fibroblasts, with an IC₅₀ value of approximately 34 μM. acs.orgacs.org The anti-inflammatory properties of diarylheptanoids have been attributed to their inhibitory effects on the production of PGE2, NO, and TNF-α. researchgate.net
Antioxidant Mechanisms of Related Plant Extracts
Extracts from plants rich in diarylheptanoids, such as Alpinia officinarum, have shown significant antioxidant properties. mdpi.comfrontiersin.orgnih.gov The antioxidant effects are largely attributed to the phenolic and flavonoid compounds present, which include diarylheptanoids. mdpi.comfrontiersin.org These compounds can act as antioxidants by scavenging free radicals and reducing the catalytic activity of metal ions. frontiersin.org
The antioxidant activity of diarylheptanoids has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS+ radical scavenging assays. nih.govacgpubs.orgacs.org Diarylheptanoids isolated from Alnus japonica and Rhynchanthus beesianus displayed significant free radical scavenging activity. nih.govacs.org For instance, some cyclic diarylheptanoids from A. japonica showed significant antioxidant activity at a concentration of 50 µM when compared to the standard antioxidant propyl gallate. nih.govacgpubs.org
Similarly, diarylheptanoids from Etlingera alba demonstrated strong antioxidant activity in the DPPH assay, with one compound, yakuchinone A, showing a very strong effect with an IC₅₀ value of 26.62 µg/ml. rjptonline.org Polysaccharides from Alpinia officinarum also exhibit antioxidant properties by scavenging DPPH, ABTS, and hydroxyl radicals in a concentration-dependent manner. mdpi.com The antioxidant capacity of these compounds is often higher than that of the well-known diarylheptanoid curcumin. researchgate.net
Anticancer and Antiproliferative Investigations
Cytotoxicity against Human Tumor Cell Lines
Diarylheptanoids have shown significant cytotoxic and antiproliferative effects against a variety of human tumor cell lines. iiarjournals.orgacs.orgrsc.org
Two diarylheptanoids from Alpinia officinarum, showed potent cytotoxicity against human neuroblastoma cell lines, including IMR-32, SK-N-SH, and NB-39. iiarjournals.orgiiarjournals.orgresearchgate.net The 50% effective concentration (EC₅₀) values for these compounds were in the range of 10⁻⁷ M. iiarjournals.orgiiarjournals.org Another diarylheptanoid, tsaokoarylone, isolated from Amomum tsao-ko, displayed cytotoxicity against human non-small cell lung cancer (A549) and melanoma (SK-Mel-2) cell lines with IC₅₀ values of 4.9 and 11.4 µg/mL, respectively. scispace.com
Further studies on diarylheptanoids from Curcuma comosa and Zingiber officinale have confirmed their broad-spectrum anticancer activity. rsc.orgmdpi.com Compounds from C. comosa were cytotoxic against leukemia (HL-60, KG-1a, K562), lung (A549), and breast (MCF7) cancer cells, with IC₅₀ values ranging from 10.79 to 63.49 µg/mL. mdpi.com Similarly, diarylheptanoids from Z. officinale had remarkable inhibitory effects against A549, HepG2, HeLa, MDA-MB-231, and HCT116 tumor cell lines, with IC₅₀ values between 6.69 and 33.46 μM. rsc.orgrsc.org
A series of synthesized diarylheptanoid derivatives also exhibited potent antiproliferative activity against various tumor cell lines, including a multidrug-resistant (MDR) subline, with IC₅₀ values ranging from 5.0 to 8.5 μM. acs.orgacs.org
| Compound/Extract | Source | Cancer Cell Line | IC₅₀ / EC₅₀ Value | Reference |
|---|---|---|---|---|
| 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-hepten-3-one | Alpinia officinarum | Neuroblastoma (IMR-32) | ~10⁻⁷ M (EC₅₀) | iiarjournals.orgiiarjournals.org |
| (5R)-5-methoxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone | Alpinia officinarum | Neuroblastoma (IMR-32) | ~10⁻⁷ M (EC₅₀) | iiarjournals.orgiiarjournals.org |
| Tsaokoarylone | Amomum tsao-ko | Lung (A549) | 4.9 µg/mL | scispace.com |
| Tsaokoarylone | Amomum tsao-ko | Melanoma (SK-Mel-2) | 11.4 µg/mL | scispace.com |
| Hirsutanone | Alnus japonica | Leukemia (Jurkat) | 11.37 μM | worldscientific.com |
| Unnamed Diarylheptanoid (Compound 17) | Zingiber officinale | Colon (HCT116) | 6.69 μM | rsc.org |
| Unnamed Diarylheptanoid (Compound 2) | Synthetic | Breast (MCF-7), Lung (A549), etc. | 5.0 - 8.5 μM | acs.orgacs.org |
Mechanisms of Action in Cancer Cells
The anticancer effects of diarylheptanoids are mediated through various cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest. iiarjournals.orgacs.org
In neuroblastoma cells, diarylheptanoids from Alpinia officinarum were found to induce apoptosis by causing nuclear shrinkage and fragmentation. iiarjournals.orgiiarjournals.orgresearchgate.net This process involves the activation of the mitochondrial apoptotic pathway through the activation of caspase-9 and caspase-3. iiarjournals.orgiiarjournals.org The apoptosis induction by one of these compounds was linked to the inhibition of NF-κB activation. iiarjournals.org
Flow cytometry analysis revealed that these compounds also cause cell cycle arrest. iiarjournals.orgresearchgate.net Specifically, they induce an arrest in the S-phase of the cell cycle, which occurs concurrently with an increase in the sub-G₁ cell population, a marker for apoptotic cells. iiarjournals.orgiiarjournals.org Other diarylheptanoids have been shown to arrest the cell cycle at different phases; for example, one compound arrested breast cancer cells in the G2-phase, while another induced G1-phase arrest in MDR tumor cells. acs.orgacs.org
Mechanistically, some diarylheptanoids act as intracellular pro-oxidants, generating reactive oxygen species (ROS). acs.org This leads to a loss of mitochondrial membrane potential and lysosomal membrane permeabilization, contributing to their apoptotic properties. acs.org Furthermore, certain diarylheptanoids from Zingiber officinale appear to affect the DNA damage signaling pathway by down-regulating the expression of ATR and CHK1 proteins. rsc.orgrsc.org
Other Biological Activities
Beyond their anti-inflammatory, antioxidant, and anticancer properties, diarylheptanoids have been investigated for other significant biological activities.
Neuroprotective Effects: Several diarylheptanoids have shown promising neuroprotective activities. mdpi.comacs.orgresearchgate.net Compounds from Alpinia officinarum can protect neurons against toxicity induced by amyloid-β, a key factor in Alzheimer's disease. researchgate.netjst.go.jp They achieve this by reducing apoptotic levels, mitigating oxidative stress, and preserving dendrite integrity through the activation of the PI3K-mTOR signaling pathway. jst.go.jp Other diarylheptanoids have demonstrated protective effects against neuronal damage in models of Parkinson's disease and cerebral ischemia. mdpi.comacs.org
Antimicrobial Activity: Diarylheptanoids have exhibited broad-spectrum antimicrobial activity against various bacteria and fungi. tubitak.gov.trresearchgate.netresearchgate.net Compounds isolated from alder bark were effective against Gram-positive and Gram-negative bacteria, with Klebsiella pneumoniae and Pseudomonas aeruginosa being particularly sensitive. researchgate.netresearchgate.net Several of these compounds also showed stronger antifungal activity against Candida albicans and Saccharomyces cerevisiae than standard antifungal drugs. researchgate.net The enone moiety in the diarylheptanoid structure appears to be important for this antifungal activity. researchgate.net A diarylheptanoid from Etlingera pubescens, showed rapid bactericidal effects against Staphylococcus aureus and Bacillus subtilis by altering membrane permeability. oup.com
Neuronal Differentiation: At low concentrations, certain diarylheptanoids can induce neuronal differentiation, such as promoting significant neurite branching in neuroblastoma cell lines. iiarjournals.orgresearchgate.net
Effects on Erythropoiesis by Phytoestrogen Diarylheptanoids
Recent research has highlighted the potential of phytoestrogen diarylheptanoids to enhance erythropoiesis, the process of red blood cell production. A notable study focused on (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, a diarylheptanoid isolated from Curcuma comosa, as a potential therapeutic agent for anemia. dntb.gov.uanih.govmdpi.com
Treatment with an extract of C. comosa containing this diarylheptanoid, referred to as ASPP 049, demonstrated a significant improvement in anemic conditions in mice. dntb.gov.uanih.govmdpi.com Key hematopoietic parameters were positively affected, as detailed in the table below.
Table 1: Effects of C. comosa Extract on Hematopoietic Parameters in Anemic Mice
| Parameter | Outcome |
|---|---|
| Red Blood Cell (RBC) Count | Increased |
| Hematocrit | Increased |
| Hemoglobin Content | Increased |
| Anemic Symptoms | Ameliorated |
Data sourced from studies on the effects of C. comosa extract in anemic mouse models. dntb.gov.uanih.govmdpi.com
Further investigation into the mechanism of action revealed that ASPP 049 potentiates the effects of erythropoietin (Epo), a key hormone in red blood cell formation. dntb.gov.uanih.govmdpi.com The diarylheptanoid was found to enhance the differentiation of hematopoietic stem cells into erythroid cells, an effect that was blocked by an estrogen receptor (ER) antagonist. dntb.gov.uanih.gov This suggests that the erythropoietic effects of ASPP 049 are mediated through estrogen receptors. dntb.gov.uanih.govmdpi.com
The study also elucidated the signaling pathways involved. The complex formed by ASPP 049 and the Epo receptor (EpoR) was shown to activate several downstream signaling cascades crucial for erythropoiesis, including STAT5, MAPK/ERK, and PI3K/AKT pathways in Epo-sensitive UT-7 cells. dntb.gov.uanih.gov These findings underscore the potential of phytoestrogen diarylheptanoids as alternative molecules for the treatment of anemia, offering a novel mechanism that synergizes with the body's natural erythropoietic processes. dntb.gov.uanih.govmdpi.com
Neuroprotective Effects of Related Compounds
Diarylheptanoids isolated from various plant sources have demonstrated significant neuroprotective properties in preclinical studies. Research on extracts from the rhizomes of Alpinia officinarum and the leaves and twigs of Juglans sinensis has identified several diarylheptanoids with the ability to protect neuronal cells from damage. nih.govresearchgate.netnih.gov
A study on Alpinia officinarum resulted in the isolation of forty-three diarylheptanoids, with a number of these compounds showing potent neuroprotective effects against hydrogen peroxide (H₂O₂)-induced damage in SH-SY5Y cells. nih.gov Certain compounds significantly reduced levels of reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) in oxidatively stressed cells. nih.gov
Table 2: Neuroprotective Diarylheptanoids from Alpinia officinarum
| Compound ID | Observed Neuroprotective Effect |
|---|---|
| 7, 10, 12, 20, 22, 25, 28, 33, 35, 37, 42 | Significant neuroprotection against H₂O₂-induced damage in SH-SY5Y cells. nih.gov |
| 10, 22, 25, 33 | Reduced ROS, MDA, and NO levels in oxidative injured cells. nih.gov |
These compounds were identified in a study evaluating the neuroprotective effects of diarylheptanoids from Alpinia officinarum rhizomes. nih.gov
Similarly, research on Juglans sinensis led to the isolation of juglanin (B1673113) C and other known diarylheptanoids. nih.gov Juglanin C and juglanin A exhibited significant neuroprotective activity against glutamate-induced toxicity in HT22 cells. nih.gov These compounds were found to mitigate the overproduction of cellular peroxides and support the antioxidative defense systems by maintaining levels of glutathione (B108866), glutathione reductase, and glutathione peroxidase. nih.gov
Further studies on dimeric diarylheptanoids from Alpinia officinarum have also revealed neuroprotective activities. acs.org One such compound demonstrated a significant ability to ameliorate neuronal apoptosis induced by oxygen-glucose deprivation and reoxygenation (OGD/R) by activating the AKT/mTOR signaling pathway. acs.org These findings highlight the potential of diarylheptanoids as a source of lead compounds for the development of treatments for neurodegenerative diseases. nih.govresearchgate.netnih.govacs.org
Insect Repellent and Pesticidal Potential of Related Compounds
While direct studies on the insecticidal properties of this compound are not prevalent, related compounds, particularly essential oils containing aromatic and aliphatic alcohols, have been investigated for their insect repellent and pesticidal activities. For instance, essential oils from plants like ginger (Zingiber officinale), which contains structurally related compounds, have shown promise in controlling mosquito populations. bibliotekanauki.pl
Research has demonstrated that essential oils can act as both repellents and insecticides against various insect species. For example, essential oils have been tested for their efficacy against flies associated with livestock, such as Haematobia irritans and Musca domestica. nih.gov
Table 3: Insecticidal Efficacy of Selected Essential Oils against Flies
| Essential Oil | Target Species | Concentration | Efficacy | Exposure Time |
|---|---|---|---|---|
| Tea Tree Oil | Musca domestica | 5.0% | 100.0% | 12 hours |
| Andiroba Oil | Musca domestica | 5.0% | 67.0% | Not specified |
| Tea Tree Oil | Haematobia irritans | 1.0% & 5.0% | 100.0% | 4 hours |
| Andiroba Oil | Haematobia irritans | 1.0% & 5.0% | 100.0% | 4 hours |
Data from a study evaluating the insecticidal effects of tea tree and andiroba oils. nih.gov
The repellent effects of these oils have also been demonstrated in vivo. When applied to cattle, both tea tree and andiroba oils significantly reduced the number of flies. nih.gov The mechanisms of action for these plant-derived compounds can vary, including acting as contact toxins or spatial repellents. oatext.com The diversity of chemical structures within plant essential oils, including compounds with a phenylheptane skeleton, provides a rich source for the discovery of new and effective insect control agents. bibliotekanauki.plhumanjournals.com
Mitsunobu Reaction Applications in Derivatization
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups, such as esters and ethers, with an inversion of stereochemistry at the alcohol carbon. researchgate.netorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (B1218219) (like triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgmassivesci.com
The general scheme for the Mitsunobu esterification is:
R'OH + RCOOH + PPh₃ + DEAD → R'OCOR + Ph₃PO + EtO₂CNHNHCO₂Et
7-Phenylheptan-1-ol can serve as the alcohol substrate in the Mitsunobu reaction to produce various derivatives. For example, it has been used in the synthesis of peptide analogues where it alkylates a histidine residue. nih.gov
The reaction is known for its mild conditions and high functional group tolerance. researchgate.net However, a significant drawback is the generation of stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification. researchgate.net Efforts have been made to develop catalytic versions of the Mitsunobu reaction to address this issue. massivesci.com
Table 3: Applications of the Mitsunobu Reaction with Long-Chain Alcohols
| Substrate Alcohol | Nucleophile/Reagent | Product | Context/Application |
|---|---|---|---|
| This compound | Histidine residue | N(π)-alkylated histidine peptide | Synthesis of peptide analogues. nih.gov |
| Chiral Alcohols | Carboxylic Acids | Chiral Esters | Iterative assembly of chiral building blocks. thieme-connect.com |
| Primary/Secondary Alcohols | Azides, Sulfonamides, Amines | Azides, Sulfonamides, Amines | Synthesis of chiral natural products. rsc.org |
Conclusion
Mitsunobu Reaction Applications in Derivatization
Alkylation of Histidyl Residues with this compound
The targeted modification of amino acid residues within peptides is a cornerstone of chemical biology, enabling the introduction of unique functionalities. This compound has been utilized as a key reagent in the specific alkylation of histidyl residues through the Mitsunobu reaction. In a notable study, a peptide containing a phosphothreonine-mimicking motif was subjected to on-resin Mitsunobu coupling conditions. nih.gov The reaction employed triphenylphosphine (B44618), diethylazodicarboxylate (DEAD), and this compound in dry dichloromethane. nih.gov This process resulted in the selective and high-yield alkylation of the π-nitrogen (N(π)) of the histidine imidazole (B134444) ring. nih.govnih.gov
The experiment was designed to determine the origin of the alkyl group being added to the histidine residue. By using this compound, which has a shorter alkyl chain than another alcohol used in a parallel experiment (8-phenyloctan-1-ol), researchers could unambiguously identify the source of the alkyl group on the final product via mass spectrometry. nih.gov The results confirmed that the alkylation occurred directly from the alcohol reagent, in this case, this compound, used in the Mitsunobu reaction. nih.gov
Mechanistic Investigations of Mitsunobu Alkylation
The Mitsunobu reaction traditionally facilitates the conversion of primary and secondary alcohols into various functional groups, including esters and ethers, via an SN2-type mechanism with complete inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgresearchgate.net The reaction is initiated by the combination of a phosphine (B1218219), typically triphenylphosphine (PPh3), and an azodicarboxylate, such as DEAD, which generates a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org
However, the alkylation of a histidine residue's imidazole ring under these conditions represents an unusual pathway. Mechanistic studies suggest an intramolecular process, particularly when a proximal acidic residue (like a phosphoric, carboxylic, or sulfonic acid) is present in the peptide sequence. nih.gov The proposed mechanism involves the formation of alkoxyphosphonium carboxylate salts as key intermediates. nih.gov The presence of a nearby acidic group is believed to facilitate the selective alkylation of the imidazole N(π) nitrogen, a transformation that has significant implications for modifying peptide structure and function, such as creating "charge-masked" phosphopeptide analogues. nih.gov
Novel Synthetic Routes and Green Chemistry Considerations
The drive towards more sustainable chemical manufacturing has spurred significant research into environmentally benign synthetic methods. This includes the adoption of greener solvents and non-conventional energy sources to improve efficiency and reduce waste and toxicity.
Sustainable Solvents and Reaction Media in Organic Synthesis
Green solvents are derived from renewable resources or designed to minimize environmental impact and are characterized by low toxicity, biodegradability, and recyclability. orientjchem.orgwikipedia.org Their use is a key principle of green chemistry, aiming to replace hazardous traditional volatile organic compounds (VOCs). researchgate.net Water is considered a premier green solvent due to its abundance, non-toxicity, and non-flammability. neuroquantology.comijacskros.com Other prominent green solvents include supercritical fluids like CO2, bio-based solvents, and ionic liquids. orientjchem.orgresearchgate.net
| Green Solvent | Key Properties | Typical Applications in Organic Synthesis |
| Water | Non-toxic, abundant, non-flammable, low cost. neuroquantology.comijacskros.com | Reactions with hydrophilic compounds, biphasic catalysis, some catalytic reactions where it can act as a catalyst. neuroquantology.com |
| Supercritical CO2 | Non-toxic, recyclable, mild operating conditions. orientjchem.orgwikipedia.org | Extractions (e.g., decaffeination), polymerization reactions, separations. orientjchem.orgwikipedia.org |
| Bio-based Solvents | Derived from renewable biomass, biodegradable, often non-toxic. neuroquantology.com | Reaction media, cleaning agents, extractions. orientjchem.orgneuroquantology.com |
| Ionic Liquids (ILs) | Low vapor pressure, tunable properties, potential for recyclability. neuroquantology.com | Catalysis, electrochemical processes, separations. orientjchem.orgneuroquantology.com |
| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, formed from simple components. orientjchem.org | Metal extraction, synthesis, bio-refining. orientjchem.org |
This table presents a selection of common green solvents and their applications in promoting sustainable organic synthesis.
Exploration of Non-Conventional Reaction Conditions
Microwave (MW) irradiation and ultrasound have emerged as powerful non-conventional energy sources for accelerating chemical reactions. juniperpublishers.comresearchgate.net Unlike conventional heating, which relies on thermal conductivity, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. juniperpublishers.comscholarsresearchlibrary.com This can dramatically reduce reaction times, often from hours to minutes, and improve product yields and purity. arabjchem.org
Ultrasonic-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to create high-energy localized conditions, which can enhance reaction rates and efficiency. juniperpublishers.com Both techniques are considered green because they often allow for solvent-free reactions or the use of more benign solvents, increasing energy efficiency and reducing waste. researchgate.netscholarsresearchlibrary.com
| Reaction Condition | Principle of Operation | Advantages in Synthesis |
| Conventional Heating | Heat transfer via conduction and convection from an external source. | Well-established, simple equipment. |
| Microwave Irradiation | Direct coupling of electromagnetic energy with polar molecules, causing rapid, uniform heating. scholarsresearchlibrary.com | Drastically reduced reaction times, improved yields, higher product purity, enhanced selectivity. juniperpublishers.comarabjchem.org |
| Ultrasound Irradiation | Acoustic cavitation creates localized high-pressure and high-temperature microenvironments. | Accelerated reaction rates, increased reactivity, high purity of products, often operates at lower overall temperatures. arabjchem.org |
This table compares conventional heating with non-conventional microwave and ultrasound energy sources used in organic synthesis.
Synthesis of Key Intermediates
The synthesis of complex molecules often relies on the preparation of versatile and reactive intermediates. Halogenated alkanes are particularly valuable building blocks in organic chemistry.
Synthesis of 1-Iodo-7-phenylheptane as a Synthetic Reagent
1-Iodo-7-phenylheptane is a useful, but not commonly cataloged, synthetic intermediate. guidechem.comsynchem.de Its synthesis can be envisioned through established methods for creating carbon-carbon bonds and introducing halides. A practical approach involves a Grignard reaction, a powerful tool for forming alkyl chains. For instance, the synthesis of the analogous 1-bromo-7-phenylheptane (B1273157) has been achieved by reacting benzylmagnesium chloride with 1,6-dibromohexane, using a lithium tetrachlorocuprate catalyst. tandfonline.com A similar strategy could be employed using 1,6-diiodohexane (B103822) or by subsequent halide exchange.
An alternative and efficient route starts from the cleavage of a cyclic ether like tetrahydrofuran (B95107) (THF). tandfonline.com Cleavage of THF using sodium iodide and an acid chloride (like acetyl chloride) generates a 4-iodobutyl ester in situ. tandfonline.com This intermediate can then be reacted with a suitable Grignard reagent, such as 3-phenylpropylmagnesium bromide, to form the carbon skeleton. The resulting ester or alcohol (after hydrolysis) can then be converted to the final iodoalkane. For example, 1-acetoxy-7-phenylheptane has been synthesized by reacting the in situ generated iodoacetate with a Grignard reagent, and this acetate (B1210297) can be converted to the corresponding bromide. tandfonline.com A similar conversion to the iodide via reaction with sodium iodide (Finkelstein reaction) or by treating the corresponding alcohol with iodine and triphenylphosphine is a standard and feasible transformation.
Computational and Theoretical Chemistry Studies of 7 Phenylheptan 1 Ol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict various properties of organic molecules, including those relevant to the behavior of 7-phenylheptan-1-ol in complex environments like micellar solutions.
The partition coefficient (log P) is a critical parameter that describes the distribution of a compound between two immiscible phases, providing insight into its lipophilicity and potential for membrane permeability. innovareacademics.in DFT calculations have been employed as a rapid and efficient computational methodology to predict the partition coefficients of compounds in micellar solutions, such as those formed by Sodium Dodecyl Sulfate (B86663) (SDS). ub.eduresearchgate.net
A common approach involves calculating the free energy of a molecule in various solvents to identify a solvent system that mimics the physicochemical characteristics of the micelle. ub.eduresearchgate.net For a diverse set of 63 molecules, which included the structurally similar compound 1-phenylheptan-1-one, DFT calculations were used to predict the Gibbs free energy of solvation. ub.eduresearchgate.net These calculations typically utilize functionals like B3LYP and M06-2X with a 6-31++G** basis set, incorporating the effect of the solvent through a continuum model like the Solvation Model based on Density (SMD). ub.eduub.edu The partition coefficient is then determined from the difference in solvation free energies in the two phases (e.g., an organic solvent and water). ub.edu
To find a suitable proxy for the complex micellar environment, a range of organic solvents are computationally screened against water. ub.eduresearchgate.net This methodology allows for the estimation of partition coefficients orders of magnitude faster than classical molecular dynamics simulations. ub.edu
| Solvent Systems |
|---|
| Heptane (B126788)/Water |
| Cyclohexane/Water |
| N-dodecane/Water |
| Pyridine/Water |
| Acetic Acid/Water |
| Decan-1-ol/Water |
| Octanol/Water |
| Propan-2-ol/Water |
| Acetone (B3395972)/Water |
| Propan-1-ol/Water |
| Methanol/Water |
| 1,2-Ethane diol/Water |
| Dimethyl Sulfoxide/Water |
| Formic Acid/Water |
| Diethyl Sulphide/Water |
The validity of the computational predictions is established by correlating the calculated log P values with experimental data. researchgate.net Experimental partition coefficients are often determined using techniques like Micellar Electrokinetic Chromatography (MEKC). ub.eduresearchgate.netmdpi.com For instance, the experimental partition coefficient (Log PSDS) for 1-phenylheptan-1-one in a 40 mM SDS micellar solution was found to be 4.17. researchgate.net This compound also exhibited one of the highest log P values in lithium perfluorooctanesulfonate (B1231939) (LPFOS) micelles. mdpi.com
Studies correlating the experimental partition coefficients of 63 diverse molecules in SDS micelles with the computationally predicted log P values in 15 different solvent/water systems found the best correlations for alcohol-based systems. researchgate.net Specifically, the propan-1-ol/water system was identified as the most appropriate for estimating the partition coefficient in SDS micelles. ub.eduresearchgate.net A strong linear correlation was observed between the experimental log P in SDS micelles and the DFT-calculated log P in propan-1-ol/water, propan-2-ol/water, and methanol/water. researchgate.net The best correlation was achieved with propan-1-ol partition coefficients predicted using both B3LYP and M06-2X functionals with the 6-311++G** basis set. researchgate.net Similar findings were noted for sodium cholate (B1235396) (SC) and hexadecyltrimethylammonium bromide (HTAB) micelles, where the propan-1-ol/water combination also showed the best agreement with experimental data. mdpi.comresearchgate.net
| Micellar System | Best Correlating Computational Solvent System | Finding |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Propan-1-ol/Water | Showed the best correlation (R ≥ 0.7) for predicting the experimental partition coefficient. researchgate.net |
| Sodium Cholate (SC) | Propan-1-ol/Water | The partition coefficient calculated for propan-1-ol provided the best correlation (R² of 0.67). mdpi.com |
| Hexadecyltrimethylammonium Bromide (HTAB) | Propan-1-ol/Water & Propan-2-ol/Water | A high correlation was observed with these alcohol solvent systems. mdpi.com |
While this compound itself is achiral, its analogs can possess chiral centers. For example, the synthesis of 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol results in a chiral alcohol. nih.govuniversiteitleiden.nl Determining the absolute configuration of such chiral molecules is crucial, and computational methods offer a powerful alternative to expensive and time-consuming experimental techniques like X-ray crystallography. vt.edu
DFT is a leading method for calculating optical rotation, a chiroptical property that can be used to assign the absolute configuration of a molecule. researchgate.netacs.orgnih.gov The methodology involves time-dependent density functional theory (TDDFT) combined with gauge-invariant (or including) atomic orbitals (GIAO). acs.org This approach calculates the specific rotation [α]D at the sodium D line. acs.org The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP), the use of large basis sets that include diffuse functions (e.g., aug-cc-pVDZ), and the inclusion of solvent effects, often through a Polarized Continuum Model (PCM). researchgate.netacs.org By comparing the computationally predicted sign and magnitude of the optical rotation for a possible stereoisomer with the experimental value, the absolute configuration can be reliably assigned. nih.govacs.org This interplay between theoretical calculation and experimental measurement has proven successful in elucidating the stereochemistry of numerous complex natural products and chiral molecules. researchgate.netnih.gov
Correlation of Computational and Experimental Partition Coefficients
Molecular Docking and Binding Pose Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in drug discovery and for understanding the molecular basis of enzyme inhibition.
Analogs of this compound have been investigated as enzyme inhibitors. A comprehensive structure-activity relationship (SAR) study of α-ketoheterocycles as inhibitors of diacylglycerol lipase (B570770) α (DAGLα), an enzyme responsible for producing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), revealed important structural requirements for potency. nih.govuniversiteitleiden.nl The study found that inhibitors with (C6-C9)-acyl chains featuring a distal phenyl group were among the most potent. nih.govuniversiteitleiden.nl This structural motif is directly related to this compound.
Molecular docking studies are used to elucidate the binding mode of these inhibitors within the enzyme's active site. researchgate.netmdpi.com For example, in the case of DAGLα inhibitors, it was proposed that the heterocyclic nitrogen of the inhibitor forms a crucial hydrogen bond with the histidine residue (His650) of the enzyme's catalytic triad. nih.govuniversiteitleiden.nl The long acyl chain with the terminal phenyl group is believed to occupy a specific pocket within the active site. nih.govuniversiteitleiden.nl Such docking simulations help to rationalize the observed SAR and guide the design of more potent and selective inhibitors. nih.govacs.org
When the experimental structure of a target protein is unavailable, a homology model can be constructed based on the known structure of a related protein. researchgate.net This approach has been applied to study the interaction of inhibitors with human DAGLα. nih.govuniversiteitleiden.nl A homology model of DAGLα was built to understand the binding interactions of α-ketoheterocycle inhibitors at a molecular level. universiteitleiden.nlcore.ac.uk
This model, which represents the typical α,β-hydrolase fold and the catalytic triad, was used to dock inhibitors and analyze their binding poses. universiteitleiden.nl The SAR data, which indicated that long acyl chains with a distal phenyl group are optimal for potency, was found to be fully consistent with the proposed binding pose within the homology model. nih.govuniversiteitleiden.nl This consistency between the computational model and experimental results provides confidence in the model's accuracy and its utility in guiding the design of new, more effective DAGLα inhibitors. nih.gov
Ligand-Protein Interactions in Enzyme Inhibition
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.orgprotoqsar.comnih.gov These models are instrumental in predicting the activity of new compounds and in understanding the molecular properties that are crucial for a specific biological effect. wikipedia.orgmdpi.com For this compound, a compound with both a phenyl group and a long aliphatic alcohol chain, QSAR studies draw upon principles established for both phenolic compounds and long-chain alcohols to predict its biological activities, such as antimicrobial and antioxidant effects. mdpi.comfrontiersin.org
Predictive Models for Biological Activity
Predictive QSAR models for compounds like this compound are often developed by studying a series of structurally related molecules to derive a mathematical equation that links molecular descriptors to biological activity. nih.govmdpi.com While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, models for analogous compounds, such as phenolic derivatives and other long-chain alcohols, provide a strong basis for prediction. mdpi.comfrontiersin.orgresearchgate.net
For instance, the antimicrobial activity of phenolic compounds has been successfully modeled using QSAR. frontiersin.orgnih.gov These models often take the form of a multiple linear regression (MLR) equation. A generalized conceptual model for predicting the antimicrobial activity of a phenylalkanol like this compound could be represented as:
log(1/MIC) = c_1(Descriptor_1) + c_2(Descriptor_2) + ... + c_n(Descriptor_n) + C
Where MIC is the Minimum Inhibitory Concentration, and the descriptors represent various physicochemical properties of the molecule.
The biological activity of a compound can be predicted using computational tools such as PASS (Prediction of Activity Spectra for Substances), which analyzes the structure of a molecule to forecast its potential biological activities based on a vast training set of known compounds. bmc-rm.orgway2drug.comresearchgate.net For a novel compound, these predictions can guide experimental testing by highlighting the most probable therapeutic actions or adverse effects. way2drug.com
Below is an interactive data table illustrating a hypothetical QSAR model for predicting the antimicrobial activity of a series of phenylalkanols, which could include this compound.
This table presents a conceptual model. Actual experimental values would be required to build a validated QSAR model.
Identification of Key Structural Descriptors for Efficacy
The efficacy of a compound like this compound is determined by a combination of its structural features, which can be quantified by molecular descriptors. wikipedia.org In QSAR studies of related compounds, several key descriptors have been identified as being critical for biological activity.
Lipophilicity: For long-chain alcohols and phenolic compounds, lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial descriptor for antimicrobial activity. frontiersin.org A higher lipophilicity generally enhances the ability of a molecule to penetrate bacterial cell membranes. However, there is often an optimal range, beyond which increased lipophilicity can lead to a decrease in activity, a phenomenon known as the "cutoff effect". acs.org
Electronic Properties: The electronic properties of the phenyl ring and the hydroxyl group play a significant role. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to quantify the electron-donating or accepting capabilities of a molecule, which can be important for interactions with biological targets. frontiersin.org For phenolic compounds, the presence and position of hydroxyl and other substituents on the benzene (B151609) ring influence their antioxidant and antimicrobial potentials. mdpi.com
Steric and Topological Descriptors: The size and shape of the molecule, as described by steric parameters and topological indices, are also important. The length of the alkyl chain in phenylalkanols directly impacts how the molecule fits into the active site of an enzyme or interacts with a cell membrane. mdpi.com
The following interactive data table summarizes key structural descriptors that are likely to be important for the biological efficacy of this compound, based on studies of analogous compounds.
The antimicrobial activity of phenolic compounds is influenced by their ability to disrupt the bacterial cell wall and membrane, a process that is dependent on the compound's structure. mdpi.com For instance, the number and position of hydroxyl groups on the phenyl ring can affect the interaction with peptidoglycans in the bacterial cell membrane. mdpi.com While this compound has a single hydroxyl group on the alkyl chain, the principles of membrane interaction driven by its lipophilic tail and polar head are analogous.
Analytical Methodologies for 7 Phenylheptan 1 Ol
Chromatographic Techniques
Chromatography is a fundamental tool for the separation and analysis of 7-phenylheptan-1-ol. Both gas and liquid chromatography are employed to assess its purity and quantify its concentration.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography (GC) is a principal method for evaluating the purity of this compound. In this technique, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.
Commercial specifications for this compound often stipulate a minimum purity level determined by GC. For instance, a commercially available 97% pure this compound has its assay confirmed by GC, with a specified minimum of 96.0% purity. thermofisher.com The choice of column is critical for achieving optimal separation from any impurities. Open-tubular, capillary columns are commonly used for the analysis of phenolic compounds. epa.gov For routine analysis, a non-polar column, such as one with a phenyl dimethylpolysiloxane stationary phase, is often suitable. mdpi.com The separated components are detected as they elute from the column, typically using a Flame Ionization Detector (FID), which is sensitive to organic compounds. epa.gov
Table 1: Typical GC Parameters for Purity Assessment of this compound
| Parameter | Value/Condition |
| Instrument | Gas Chromatograph with FID |
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |
| Carrier Gas | Helium mdpi.com |
| Injection Mode | Splitless mdpi.com |
| Injector Temperature | 250 °C mdpi.com |
| Oven Program | A temperature gradient suitable to elute this compound and potential impurities |
| Detector | Flame Ionization Detector (FID) |
| Purity Specification | ≥96.0% thermofisher.com |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. HPLC is particularly useful for separating non-volatile or thermally labile compounds. In the context of this compound and related compounds, HPLC is often used for quantitative analysis and can also be employed to determine enantiomeric excess when a chiral stationary phase is used. universiteitleiden.nlrsc.org
Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common mode of separation for compounds of this nature. scispace.com Detection is typically achieved using a UV detector, as the phenyl group in this compound absorbs UV light. For more complex mixtures or trace analysis, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity. universiteitleiden.nlpum.edu.pl This combination allows for the simultaneous separation and identification of compounds based on their retention time and mass-to-charge ratio. nih.gov
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. ebsco.com Both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. researchgate.netmdpi.com The spectrum of this compound would show characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the heptyl chain, and the hydroxyl proton. rsc.org
¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. rsc.org Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic Protons | ~7.1-7.3 | ~125-142 |
| -CH₂- (adjacent to phenyl) | ~2.6 | ~36 |
| -CH₂- (alkyl chain) | ~1.2-1.6 | ~29-32 |
| -CH₂- (adjacent to -OH) | ~3.6 | ~62 |
| -OH | Variable | - |
Note: These are approximate predicted values and can vary based on the solvent and instrument used.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni.lu When coupled with Gas Chromatography (GC-MS), it allows for the identification of individual components in a mixture. nih.gov
In mass spectrometry, the this compound molecule is ionized, and the resulting charged particles (ions) are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) confirms the molecular weight of the compound, which is 192.30 g/mol . thermofisher.comthermofisher.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would arise from the cleavage of the alkyl chain and the loss of water from the alcohol group. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 193.15869 | Protonated Molecule uni.lu |
| [M+Na]⁺ | 215.14063 | Sodium Adduct uni.lu |
| [M]⁺ | 192.15086 | Molecular Ion uni.lu |
Advanced Analytical Techniques
For more in-depth analysis, especially in complex matrices or for trace-level detection, advanced analytical techniques are employed. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly higher resolution and sensitivity compared to conventional GC-MS. unesp.br This technique can be particularly useful for resolving co-eluting impurities that might be missed by single-dimension GC. While not specifically documented for this compound in the provided context, its application to the analysis of complex essential oils demonstrates its potential for detailed characterization. unesp.br
Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for analyzing compounds in complex biological or environmental samples, offering high selectivity and sensitivity. pum.edu.pl
Chiral Raman and Circular Dichroism Spectroscopies for Stereochemical Analysis
The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, is a critical aspect of its chemical identity and biological activity. mtoz-biolabs.com For chiral molecules like this compound, which can exist as non-superimposable mirror images (enantiomers), determining the absolute configuration is paramount. mtoz-biolabs.compolyu.edu.hk Chiral Raman and Circular Dichroism (CD) spectroscopies are powerful techniques for this purpose. polyu.edu.hkcolumbia.edu
While standard Raman spectroscopy is not inherently sensitive to chirality, its application in conjunction with chiral selectors can enable the differentiation of enantiomers. rsc.orgnih.gov This indirect method relies on the enantioselective interactions between the analyte and a chiral environment, which can lead to measurable differences in the Raman scattering intensities of the enantiomers. nih.gov For instance, studies have shown that using cysteine-modified gold nanoparticles or polymer-modified chiral silica (B1680970) as chiral selectors can lead to significant enhancement of the Raman signals for one enantiomer over the other. rsc.orgnih.gov This allows for the determination of enantiomeric excess and provides insights into the chiral recognition processes at a molecular level. rsc.org
Circular Dichroism (CD) spectroscopy is a more direct method for stereochemical analysis. mtoz-biolabs.comcolumbia.edu It measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.compolyu.edu.hk This differential absorption, known as the CD effect, provides information about the molecule's secondary structure and absolute configuration. polyu.edu.hkpolyu.edu.hk The process involves recording the CD spectrum of the sample and comparing it to the spectra of molecules with known configurations. mtoz-biolabs.com The similarity between the sample's spectrum and that of a known standard can provide strong evidence for its absolute configuration. mtoz-biolabs.com It is important to note that factors such as solvent, temperature, and concentration can influence the CD spectrum. mtoz-biolabs.com
The exciton (B1674681) chirality method, a highly sensitive protocol within CD spectroscopy, is particularly useful for assigning the stereochemistry of molecules with multiple chiral centers. columbia.edu This technique requires only microgram quantities of the sample and has been successfully used to determine the stereochemistry of various natural products. columbia.edu
Although direct experimental data on the chiral Raman and CD spectroscopy of this compound is not extensively available in the searched literature, the principles of these techniques are well-established for the stereochemical analysis of chiral organic molecules. columbia.edu
Electrokinetic Chromatography for Partition Coefficient Determination
The partition coefficient (log P) is a fundamental physicochemical parameter that quantifies the differential solubility of a compound in a biphasic system, typically a non-polar solvent and water. ub.eduub.edu It provides crucial insights into a compound's hydrophobicity, which influences its behavior in various chemical and biological systems. ub.eduresearchgate.net Micellar Electrokinetic Chromatography (MEKC) is a highly effective and rapid separation technique used for the experimental determination of log P values. ub.edunih.govmdpi.com
MEKC utilizes a surfactant at a concentration above its critical micellar concentration (CMC) to form micelles, which act as a pseudo-stationary phase in an aqueous buffer. researchgate.net When an electric field is applied, analytes partition between the aqueous phase and the hydrophobic core of the micelles, leading to their separation based on their hydrophobicity. researchgate.net The retention factor (k) of a compound in MEKC is directly related to its partition coefficient (P) between the micellar and aqueous phases. ub.eduresearchgate.net
A study determined the experimental partition coefficients of 63 compounds, including 1-phenylheptan-1-one (a structurally similar compound to this compound), in sodium dodecyl sulfate (B86663) (SDS) micelles using MEKC. ub.eduresearchgate.net The experiments were conducted with a 40 mM SDS micelle solution in a 20 mM phosphate (B84403) buffer at pH 7 and 25°C. ub.eduresearchgate.net The log P value for 1-phenylheptan-1-one in this system was found to be 4.17. ub.eduresearchgate.net
Furthermore, computational studies using Density-Functional Theory (DFT) have been employed to predict the partition coefficients of compounds in micellar systems. ub.edumdpi.com These studies have shown a strong correlation between the experimentally determined log P values in SDS micelles and the calculated log P values in a propan-1-ol/water system. ub.edumdpi.com This suggests that the propan-1-ol/water system can serve as a reliable model for estimating the partitioning behavior of compounds in SDS micelles. ub.edumdpi.com
Another study investigated the partition coefficients of a diverse set of molecules in different micellar systems, including hexadecyltrimethylammonium bromide (HTAB), sodium cholate (B1235396) (SC), and lithium perfluorooctanesulfonate (B1231939) (LPFOS), using MEKC. ub.edumdpi.com This research highlights the versatility of MEKC in determining log P values in various micellar environments. researchgate.netmdpi.com
The following table summarizes the experimental partition coefficient for a compound structurally related to this compound, as determined by MEKC.
| Compound | Micellar System | Experimental Condition | Log P |
| 1-Phenylheptan-1-one | 40 mM SDS in 20 mM phosphate buffer | pH 7, 25°C | 4.17 ub.eduresearchgate.net |
Environmental and Toxicological Considerations in Research
Environmental Fate and Degradation Pathways
Research into the environmental impact of 7-Phenylheptan-1-ol has identified it as a substance with notable aquatic toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as H412, indicating it is "Harmful to aquatic life with long lasting effects". nih.gov This classification points to the compound's potential to persist in aquatic environments and pose a long-term risk to organisms. The European Chemicals Agency (ECHA) further categorizes it under "Aquatic Chronic 3," reinforcing its status as a substance with chronic hazards to aquatic life. nih.gov
The study of related phenylalkanol structures supports these concerns. For instance, other long-chain phenylalkanols and related structures are also recognized for their environmental hazards. ambeed.com This pattern suggests that the combination of a phenyl group and a flexible alkyl chain, common to these compounds, may be a key factor in their environmental toxicity profile. The lipophilic nature of such compounds can lead to their accumulation in the lipid bilayers of aquatic organisms' cell membranes, potentially disrupting cellular functions. nih.gov
| Compound | CAS Number | GHS Hazard Statement (Aquatic) | ECHA Hazard Class (Aquatic) |
|---|---|---|---|
| This compound | 3208-25-1 | H412: Harmful to aquatic life with long lasting effects nih.gov | Aquatic Chronic 3 nih.gov |
| 4-Phenylbutan-1-ol | 3360-41-6 | H412: Harmful to aquatic life with long-lasting effects ambeed.com | Data not specified |
| 3-Phenylpropan-1-ol | 122-97-4 | Data not specified | Data not specified |
Mechanisms of Toxicity in Related Compounds
While direct toxicological data for this compound is limited, examining structurally related compounds, particularly psychoactive phenylalkylamine derivatives like synthetic cathinones, provides insight into potential mechanisms of toxicity. Synthetic cathinones are β-keto analogues of amphetamines and are known central nervous system stimulants. www.gov.uknih.gov Their core structure, a phenyl ring attached to an alkyl chain containing an amine group, bears a resemblance to potential synthetic derivatives of this compound.
The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems in the brain. www.gov.ukacs.org These compounds interact with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). frontiersin.org Depending on their specific chemical structure, they can act in two main ways: www.gov.uk
Reuptake Inhibition: Like cocaine, some cathinones block the transporters, preventing the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their concentration and prolonging their effects. www.gov.uk Pyrrolidine-containing cathinones like MDPV are potent examples of this mechanism. www.gov.uk
Substrate-type Releasers: Like amphetamines, other cathinones are transported into the neuron, where they disrupt the vesicular storage of neurotransmitters and cause their release into the synapse. www.gov.ukacs.org
| Mechanism | Description | Primary Targets | Example Compound Class |
|---|---|---|---|
| Reuptake Inhibition | Blocks monoamine transporters, increasing neurotransmitter levels in the synapse. www.gov.uk | DAT, NET, SERT frontiersin.org | Pyrrolidino-cathinones (e.g., MDPV) www.gov.uk |
| Substrate-type Release | Enters the neuron and triggers the release of stored neurotransmitters. acs.org | DAT, NET, SERT wikipedia.org | Amphetamine-like cathinones acs.org |
The intense stimulation of the central nervous system by synthetic cathinones can lead to a wide spectrum of adverse effects. unodc.org These effects are often dose-dependent and can range from mild to life-threatening. www.gov.uk The toxicological profile is primarily linked to their pharmacological action on monoamine systems. nih.gov
Neurological and psychiatric symptoms are among the most frequently reported issues in clinical observations. unodc.org Agitation is a common symptom, which can escalate to severe psychosis, paranoia, hallucinations, and delirium. unodc.orgnih.govmdpi.com Other reported CNS effects include confusion, anxiety, and convulsions. www.gov.uknih.gov The sympathomimetic effects, resulting from the surge in norepinephrine and dopamine, manifest as cardiovascular complications such as tachycardia (rapid heartbeat) and hypertension (high blood pressure). unodc.orgmdpi.com In severe cases, hyperthermia, rhabdomyolysis (breakdown of muscle tissue), and cardiovascular collapse have been documented. wikem.org
| Category | Reported Adverse Effects and Symptoms |
|---|---|
| Neurological/Psychiatric | Agitation, psychosis, hallucinations, paranoia, confusion, anxiety, delirium, seizures, convulsions. www.gov.ukunodc.orgnih.gov |
| Cardiovascular | Tachycardia, hypertension, palpitations, chest pain, myocardial infarction, cardiovascular collapse. www.gov.ukmdpi.comwikem.org |
| Other Systemic Effects | Hyperthermia, nausea, vomiting, rhabdomyolysis, headaches, skin rashes. www.gov.ukwikem.org |
Conclusion and Future Perspectives in 7 Phenylheptan 1 Ol Research
Summary of Key Research Advancements
Research into 7-phenylheptan-1-ol and its derivatives has primarily focused on their synthesis and potential as inhibitors of specific enzymes. A significant area of advancement has been in the development of α-ketoheterocycles derived from this compound as inhibitors of diacylglycerol lipase (B570770) α (DAGLα), an enzyme responsible for the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system. nih.gov
Key findings have demonstrated that the structure of these inhibitors, particularly the heterocyclic scaffold and the length of the acyl chain, plays a crucial role in their potency and selectivity. nih.govuniversiteitleiden.nl For instance, studies have shown that an oxazolo[4,5-b]pyridine (B1248351) scaffold is particularly effective. nih.gov Furthermore, the length of the aliphatic chain connecting the phenyl group and the reactive carbonyl is a critical determinant of inhibitory activity, with a heptanoyl (C7) chain, as seen in derivatives of this compound, being a point of interest in structure-activity relationship (SAR) studies. universiteitleiden.nlvulcanchem.com Distal phenyl groups have been noted to enhance hydrophobic interactions within the substrate-binding channel of DAGLα. vulcanchem.com
The synthesis of these compounds often involves multi-step processes, including the formation of nitrile intermediates and subsequent cyclization and oxidation reactions. vulcanchem.com For example, 2-hydroxy-8-phenyloctanenitrile has been used as a precursor in the synthesis of 1-(oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-ol. nih.govuniversiteitleiden.nl Additionally, this compound itself has been utilized in Mitsunobu coupling reactions for the synthesis of peptide analogues. nih.gov
While research on the direct biological activities of this compound is limited, the broader class of diarylheptanoids, which share a similar structural backbone, has been investigated for a range of biological effects, including anti-inflammatory and antitumor-promoting activities. researchgate.netnih.gov
Unexplored Research Avenues and Challenges
Despite the progress made, several research avenues concerning this compound remain largely unexplored. A primary challenge is the limited understanding of the specific biological activities and potential therapeutic applications of this compound itself, beyond its use as a synthetic intermediate. While its derivatives have shown promise as enzyme inhibitors, the standalone pharmacological profile of this compound is not well-documented.
Future research could focus on:
Comprehensive Biological Screening: A systematic evaluation of this compound against a wide range of biological targets could uncover novel activities. Given that structurally related diarylheptanoids exhibit diverse bioactivities, it is plausible that this compound may possess interesting pharmacological properties. researchgate.netresearchgate.net
Metabolism and Pharmacokinetics: There is a lack of data on the metabolic fate and pharmacokinetic profile of this compound. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for any potential therapeutic development.
Exploration of New Derivatives: While α-ketoheterocycles have been a major focus, the synthesis and evaluation of other classes of derivatives of this compound could lead to the discovery of compounds with different or improved biological activities.
Stereoselective Synthesis and Activity: Investigating the stereochemistry of this compound and its derivatives could be a critical and unexplored area. The biological activity of chiral molecules can be highly dependent on their stereoisomeric form. researchgate.net
A significant challenge in the research of this compound and its derivatives is the complexity of their synthesis and the need for optimization to improve yields and reduce costs for potential larger-scale production. vulcanchem.com
Potential for Translational Research and Industrial Applications
The potential for translational research and industrial applications of this compound and its derivatives is primarily linked to their role as enzyme inhibitors and as building blocks in organic synthesis.
Drug Discovery and Development: The demonstrated activity of this compound derivatives as DAGLα inhibitors highlights their potential for the development of novel therapeutics for neurological and inflammatory disorders where the endocannabinoid system plays a role. nih.gov Further optimization of these compounds could lead to clinical candidates.
Chemical Intermediate: this compound serves as a valuable intermediate in the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. nih.gov This utility in synthetic organic chemistry makes it a compound of interest for chemical supply companies and contract research organizations.
Fragrance and Flavor Industry: While not explicitly documented for this compound, structurally similar compounds like (1S)-1-phenylhexan-1-ol are used in the fragrance and flavoring industries due to their aromatic profiles. smolecule.com It is conceivable that this compound or its esters could have applications in these sectors, warranting further investigation.
Materials Science: The long alkyl-aryl structure of this compound could be explored for applications in materials science, for example, as a component in the formation of self-assembled monolayers or as a modifying agent for polymers.
The translation of research findings into practical applications will necessitate further in-depth studies to establish a comprehensive understanding of the compound's properties, efficacy, and safety.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 7-phenylheptan-1-ol, and how can purity be validated?
- Methodological Answer : The Mitsunobu reaction is a common method for synthesizing this compound, utilizing triphenylphosphine, DEAD (diethyl azodicarboxylate), and dry dichloromethane as solvents. For purification, column chromatography with silica gel is recommended, followed by HPLC analysis to confirm purity (>99%) . Characterization should include H and C NMR to verify structural integrity and GC-MS to detect impurities. Reference spectral libraries (e.g., NIST Chemistry WebBook) are critical for cross-validation .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer :
| Property | Technique | Key Parameters |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | Heating rate: 10°C/min under nitrogen |
| Solubility | UV-Vis Spectrophotometry | Solvent polarity index and λmax |
| Stability | Accelerated Stability Testing | 40°C/75% RH for 6 months, monitored via TLC |
| Purity validation requires FT-IR to confirm functional groups (e.g., -OH stretch at ~3300 cm) and elemental analysis (C, H, O) within ±0.3% theoretical values . |
Q. What are the best practices for storing this compound to prevent degradation?
- Methodological Answer : Store under inert gas (argon or nitrogen) in amber glass vials at −20°C to minimize oxidation. Periodic analysis via H NMR (monitoring for aldehyde or ketone byproducts) and Karl Fischer titration (to track moisture content <0.1%) is advised. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?
- Methodological Answer : Discrepancies may arise from isotopic patterns (MS) vs. stereochemical environments (NMR). To resolve:
- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Use high-resolution MS (HRMS) with electrospray ionization (ESI) to confirm molecular formulae.
- Cross-check with computational methods (e.g., DFT calculations for NMR chemical shifts) .
Document control experiments (e.g., repeating synthesis under anhydrous conditions) to rule out artifacts .
Q. What experimental design strategies optimize the yield of this compound in stereoselective reactions?
- Methodological Answer :
| Variable | Optimization Approach |
|---|---|
| Catalyst Loading | Screen 1–10 mol% of chiral catalysts (e.g., BINOL) |
| Solvent Polarity | Test aprotic solvents (THF, DMF) with varying dielectric constants |
| Temperature | Gradient reactions (0–80°C) to identify kinetic vs. thermodynamic control |
| Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) and compare with literature protocols . |
Q. How can reproducibility challenges in biological assays involving this compound be addressed?
- Methodological Answer :
- Standardize cell lines (e.g., ATCC-certified HepG2) and culture conditions (e.g., serum-free media for 24h pre-treatment).
- Include positive/negative controls (e.g., IC values for known inhibitors) and triplicate technical replicates.
- Validate bioactivity via orthogonal assays (e.g., fluorescence-based viability assays and Western blotting for apoptosis markers) .
Q. What methodologies validate the proposed mechanisms of this compound’s antioxidant activity?
- Methodological Answer :
- Use ESR spectroscopy to detect radical scavenging (e.g., DPPH or ABTS assays).
- Conduct in vitro oxidation models (e.g., linoleic acid peroxidation monitored via thiobarbituric acid reactive substances, TBARS).
- Compare with structurally analogous compounds (e.g., phenol derivatives) to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
